molecular formula C14H15Cl2N3S B13558783 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride

2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride

Cat. No.: B13558783
M. Wt: 328.3 g/mol
InChI Key: MAXZMQUEOWPJAW-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-b]pyridine core fused with a phenyl group at the 3-position, linked to an ethylamine chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. The thiazolo-pyridine moiety is notable for its electron-deficient aromatic system, which may influence binding interactions in biological targets such as kinases or neurotransmitter receptors.

Properties

Molecular Formula

C14H15Cl2N3S

Molecular Weight

328.3 g/mol

IUPAC Name

2-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H13N3S.2ClH/c15-7-6-10-3-1-4-11(9-10)13-17-12-5-2-8-16-14(12)18-13;;/h1-5,8-9H,6-7,15H2;2*1H

InChI Key

MAXZMQUEOWPJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(S2)N=CC=C3)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions with hydrazonoyl halides and arylidenemalononitrile yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride (CAS: 2751614-59-0), a triazolo-thiazole derivative with an ethylamine side chain. Key differences include:

  • Core Heterocycle: The target compound’s thiazolo[5,4-b]pyridine ring incorporates a pyridine nitrogen, whereas the triazolo-thiazole analog contains a triazole fused to a thiazole.
  • Substituents : Both compounds feature ethylamine side chains, but the phenyl group in the target compound introduces additional aromaticity and steric bulk.

Molecular Properties

Property Target Compound Triazolo-Thiazole Analog
Molecular Formula Not explicitly provided (inferred: C₁₄H₁₄Cl₂N₃S) C₆H₁₂Cl₂N₄S
Molecular Weight ~349.27 g/mol (estimated) 243.16 g/mol
Key Functional Groups Thiazolo-pyridine, phenyl, ethylamine Triazolo-thiazole, ethylamine
Salt Form Dihydrochloride Dihydrochloride

Pharmacological Implications

  • Target Selectivity : The pyridine nitrogen in the thiazolo[5,4-b]pyridine core may enhance interactions with ATP-binding pockets in kinases compared to the triazolo-thiazole analog, which lacks this feature .
  • Bioavailability : The phenyl group in the target compound could improve membrane permeability but may reduce solubility compared to the smaller triazolo-thiazole derivative.

Biological Activity

The compound 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride is a derivative of thiazolo[5,4-b]pyridine and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The structure of these compounds often allows them to interact with various biological targets, making them valuable in medicinal chemistry.

The biological activity of This compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For instance, studies have shown that compounds containing the thiazole moiety can inhibit kinases involved in cancer cell proliferation and survival pathways such as the PI3K/AKT/mTOR signaling pathway .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. The following table summarizes some key findings regarding the anticancer activity of various thiazole derivatives:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 1A-431<10Inhibition of Bcl-2 protein
Compound 2HT-2915Induction of apoptosis via ROS pathway
Compound 3Jurkat<5Inhibition of PI3Kα

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. For example, a study indicated that certain thiazole-containing compounds exhibited significant activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole .

Case Studies

  • Anticonvulsant Activity : A series of thiazole-integrated compounds were synthesized and tested for anticonvulsant properties. One compound demonstrated a protective effect against seizures in animal models, showcasing the potential for therapeutic applications in epilepsy .
  • Cytotoxicity Studies : In vitro studies on human cancer cell lines revealed that thiazolo[5,4-b]pyridine derivatives induced cytotoxic effects through apoptosis mechanisms. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

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